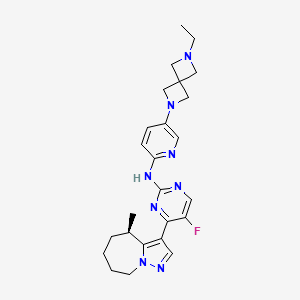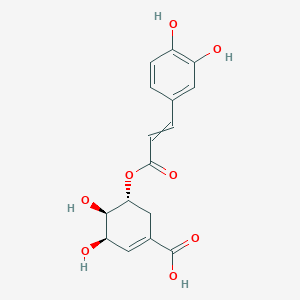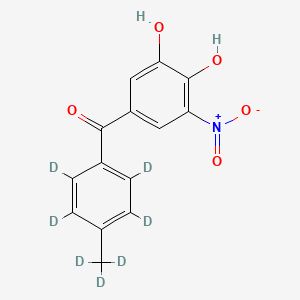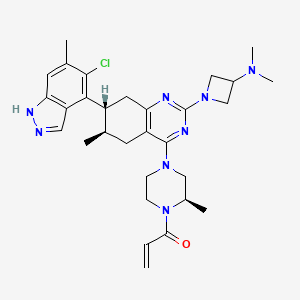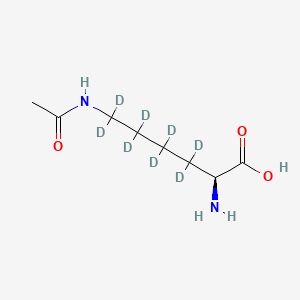
Nepsilon-acetyl-L-lysine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nepsilon-acetyl-L-lysine-d8 is a deuterium-labeled derivative of Nepsilon-acetyl-L-lysine, which is itself a derivative of the amino acid lysine. This compound is primarily used in scientific research, particularly in studies involving stable isotopes. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nepsilon-acetyl-L-lysine-d8 typically involves the acetylation of L-lysine with acetic anhydride in the presence of a deuterium source. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the acetylation process. The reaction is carried out at room temperature and monitored using techniques like high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques and is stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Nepsilon-acetyl-L-lysine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Nepsilon-acetyl-L-lysine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and turnover of lysine in proteins.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of stable isotope-labeled standards for mass spectrometry
Mecanismo De Acción
The mechanism of action of Nepsilon-acetyl-L-lysine-d8 involves its incorporation into proteins and other biomolecules. The deuterium labeling allows for precise tracking using mass spectrometry. The compound interacts with various enzymes and metabolic pathways, providing insights into the biochemical processes involved .
Comparación Con Compuestos Similares
Similar Compounds
Nepsilon-acetyl-L-lysine: The non-deuterated form of the compound.
N6-acetyl-L-lysine: Another acetylated form of lysine.
N-acetyl-L-lysine methyl ester: A methyl ester derivative of acetylated lysine
Uniqueness
Nepsilon-acetyl-L-lysine-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Propiedades
Fórmula molecular |
C8H16N2O3 |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
(2S)-6-acetamido-2-amino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1/i2D2,3D2,4D2,5D2 |
Clave InChI |
DTERQYGMUDWYAZ-IYVSXXDFSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)C |
SMILES canónico |
CC(=O)NCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


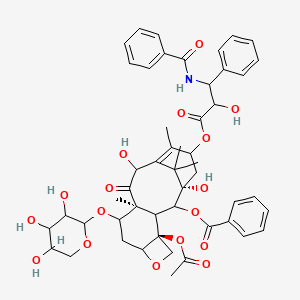
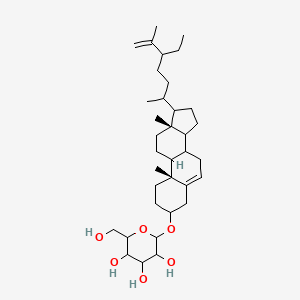
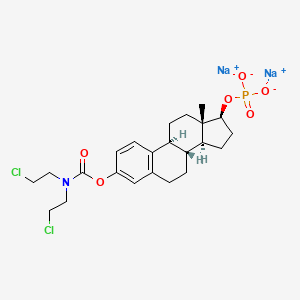
![(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)
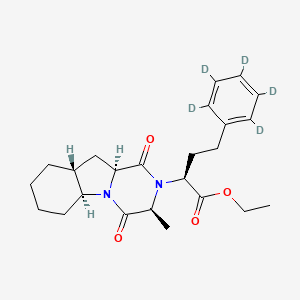
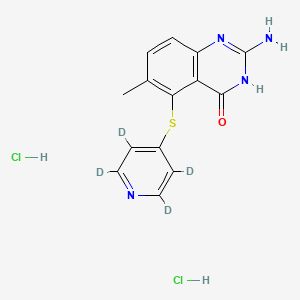
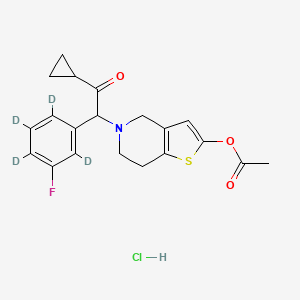
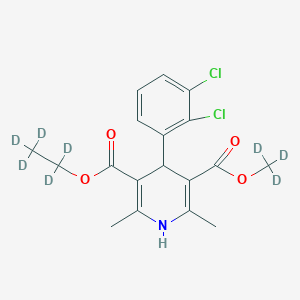
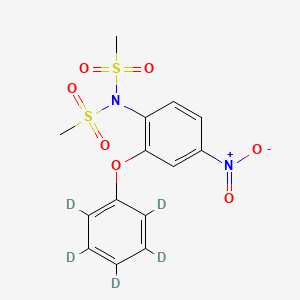
![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)
